2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclohexene ring, methoxyphenyl groups, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the imidazolidinone core, the introduction of the cyclohexene ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include cyclohexene, methoxybenzene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can replace specific atoms or groups with different ones to create derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Disilane-bridged architectures: Organosilicon compounds with unique electronic properties.
Ethyl 3-(furan-2-yl)propionate: A compound with a furan ring and ester functionality.
Uniqueness
2-{3-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide stands out due to its complex structure, which combines multiple functional groups and rings. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C27H31N3O5 |
---|---|
Molecular Weight |
477.6 g/mol |
IUPAC Name |
2-[3-[2-(cyclohexen-1-yl)ethyl]-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C27H31N3O5/c1-34-22-13-11-20(12-14-22)28-25(31)18-24-26(32)30(21-9-6-10-23(17-21)35-2)27(33)29(24)16-15-19-7-4-3-5-8-19/h6-7,9-14,17,24H,3-5,8,15-16,18H2,1-2H3,(H,28,31) |
InChI Key |
WDQRTWJYSUBKFM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCC3=CCCCC3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
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